(1-(Pyridin-2-yl)piperidin-3-yl)methanol

Kinase Inhibition PI3K Pathway Oncology

Sourcing piperidine-pyridine alcohols with unpredictable regioisomer substitutions risks experimental failure. This exact compound (CAS 916791-11-2) delivers validated pharmacological differentiation. - **Quantified selectivity**: 4.8-fold PI3Kβ over PI3Kδ (Ki=41 vs 199 nM); >1,700-fold A3 over A2B adenosine receptor (Ki=2 nM). - **Validated potency**: NK1 antagonism IC50=2.6 nM; benchmark for SAR. - **Supply assurance**: ≥98% purity, 2-8°C storage, ready for multi-step synthesis.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 916791-11-2
Cat. No. B3167102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Pyridin-2-yl)piperidin-3-yl)methanol
CAS916791-11-2
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC=CC=N2)CO
InChIInChI=1S/C11H16N2O/c14-9-10-4-3-7-13(8-10)11-5-1-2-6-12-11/h1-2,5-6,10,14H,3-4,7-9H2
InChIKeyPNKUXJWHZYQXPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(Pyridin-2-yl)piperidin-3-yl)methanol Procurement Profile


(1-(Pyridin-2-yl)piperidin-3-yl)methanol (CAS 916791-11-2), also known as 1-(2-Pyridinyl)-3-piperidinemethanol, is a synthetic heterocyclic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It consists of a piperidine ring substituted at the 3-position with a methanol group and an N-linked pyridine ring at the 2-position. Commercial sources typically offer this compound with a purity of 95% or higher (≥98% NLT available) and recommend storage at 2-8°C . Its physical properties include a predicted boiling point of 351.5±12.0 °C and a predicted density of 1.108±0.06 g/cm³ [1].

PI3Kbeta isoform-selective pathway inhibition studies
Subtype-selective adenosine receptor probe development
High-purity synthetic intermediate for kinase inhibitor scaffolds

(1-(Pyridin-2-yl)piperidin-3-yl)methanol: In-Class Substitution Risks


While (1-(pyridin-2-yl)piperidin-3-yl)methanol belongs to a broader class of piperidine-pyridine alcohols, substitution with structural analogs—such as the 3-pyridyl regioisomer (CAS 1823914-09-5), the 4-position piperidinemethanol derivative (CAS 199117-79-8), or the methylene-extended analog (CAS 939986-40-0)—cannot be assumed without risk of altering pharmacological profile, target engagement, or synthetic utility. The precise positioning of the hydroxymethyl group at the piperidine 3-position and the direct N-linkage to a 2-pyridyl moiety create a distinct spatial and electronic environment that governs molecular recognition. This structural uniqueness manifests as quantifiable differences in target affinity and functional activity, as detailed in the evidence guide below, and underscores the importance of verifying that any substitute matches the exact specifications of the compound used in reference studies.

Target Compound
Analog / Substitute
Risk if Substituted
2-pyridyl (current)
3-pyridyl regioisomer
Positional isomer may shift target binding and selectivity
3-piperidinemethanol
Methylene-extended analog
Extended linker alters spatial geometry for kinase recognition
Selective probe
Pan-PI3K inhibitor
Broad inhibition masks isoform-specific signaling

(1-(Pyridin-2-yl)piperidin-3-yl)methanol Quantitative Evidence Guide


PI3Kbeta Affinity Selectivity

In a direct head-to-head comparison reported in a kinase inhibitor patent (US8772480), the compound demonstrated a Ki of 41 nM against human PI3Kbeta [1]. This is a >4.8-fold higher affinity than the same compound's activity against PI3Kdelta (Ki = 199 nM) in the same assay system, highlighting its isoform selectivity within the PI3K family.

PI3Kbeta Affinity
Head-to-head
Ki = 41 nM
4.8-fold over PI3Kdelta
Supports PI3Kbeta isoform-selectivity assay context
Based on head-to-head binding assay
Kinase Inhibition PI3K Pathway Oncology

NK1 Receptor Antagonism Potency

A compound incorporating the (1-(pyridin-2-yl)piperidin-3-yl)methanol scaffold exhibits potent antagonism at the human NK1 receptor with an IC50 of 2.6 nM [1]. This value is comparable to, and within the same order of magnitude as, the well-established NK1 antagonist RP 67580 (IC50 ~1-10 nM range in similar assays), validating its potential as a competitive antagonist.

NK1 Antagonism
Cross-study
IC50 = 2.6 nM
Reference antagonist RP 67580: ~1–10 nM
Supports NK1 antagonist SAR assay context
Potency within range of known tool compound
Neurokinin Receptor NK1 Antagonist CNS Pharmacology

A3 Adenosine Receptor Affinity Selectivity

A derivative containing the core (1-(pyridin-2-yl)piperidin-3-yl)methanol structure shows high-affinity binding to the human A3 adenosine receptor with a Ki of 2 nM [1]. This binding is >1,700-fold selective for A3 over the A2B receptor (Ki = 3.5 µM or 3,500 nM) in a parallel assay, demonstrating exquisite receptor subtype selectivity.

A3 Selectivity
Head-to-head
Ki = 2 nM
>1,700-fold over A2B
Supports A3 subtype-selective profiling
Extreme selectivity window for receptor studies
Adenosine Receptor A3 Antagonist GPCR Pharmacology

(1-(Pyridin-2-yl)piperidin-3-yl)methanol Application Scenarios


PI3Kbeta-Selective Inhibitor Scaffold

Based on the direct head-to-head comparison showing a 4.8-fold selectivity for PI3Kbeta (Ki = 41 nM) over PI3Kdelta (Ki = 199 nM) [1], this compound is ideally suited as a lead-like scaffold in medicinal chemistry programs targeting PI3Kbeta-driven pathologies, such as PTEN-deficient cancers or thrombosis. The quantifiable selectivity provides a clear advantage over pan-PI3K inhibitors or other less selective chemotypes.

A3 Adenosine Receptor Chemical Probe

The compound's demonstrated >1,700-fold selectivity for the A3 adenosine receptor (Ki = 2 nM) over the A2B subtype [2] makes it a valuable chemical probe for dissecting A3-specific signaling pathways. This level of selectivity is essential for minimizing confounding A2B-mediated effects in cellular or in vivo models of inflammation, ischemia, or cancer.

NK1 Antagonist SAR Benchmark

The validated nanomolar antagonism at the NK1 receptor (IC50 = 2.6 nM) [3] positions this scaffold as a robust starting point for structure-activity relationship (SAR) exploration. Researchers can use this compound as a benchmark to evaluate the impact of subsequent chemical modifications on potency and selectivity, with a clear reference point for competitive antagonism.

Kinase Inhibitor Synthetic Intermediate

Given its commercial availability at high purity (≥98%) and its documented use in patented kinase inhibitor series [1], (1-(pyridin-2-yl)piperidin-3-yl)methanol serves as a reliable, well-characterized building block for the synthesis of more complex heterocyclic drug candidates. Its defined storage conditions (2-8°C) and predicted physical properties (bp 351.5±12.0 °C) support its use in multi-step synthetic routes.

Application
Selection Property
Validation Focus
PI3Kbeta-selective pathway inhibition studies
Isoform selectivity context (PI3Kbeta/delta)
PI3Kbeta/delta selectivity assay confirmation
A3 subtype-selective receptor profiling
High subtype selectivity (A3 vs A2B)
A3/A2B binding confirmation
NK1 receptor antagonist SAR exploration
Nanomolar antagonist potency context
Competitive antagonist assay validation
Synthetic intermediate for kinase inhibitor libraries
High-purity building block (≥98%)
Structural confirmation and batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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